molecular formula C23H19BrCl2O3 B13754458 4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane CAS No. 59365-30-9

4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane

Cat. No.: B13754458
CAS No.: 59365-30-9
M. Wt: 494.2 g/mol
InChI Key: IJFQVWIAHXOHTM-UHFFFAOYSA-N
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Description

4-[([1,1’-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane is a complex organic compound with a unique structure that includes biphenyl, bromomethyl, and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[([1,1’-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane typically involves multiple steps. One common method includes the reaction of 1,1’-biphenyl-4-ol with formaldehyde to form the corresponding oxymethyl derivative. This intermediate is then reacted with 2,4-dichlorobenzyl bromide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[([1,1’-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce a ketone or aldehyde .

Scientific Research Applications

4-[([1,1’-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[([1,1’-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The biphenyl and dichlorophenyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-[([1,1’-Biphenyl]-4-yloxy)methyl]oxirane: Similar structure but with an oxirane ring instead of a dioxolane ring.

    4-(Bromomethyl)phenyl derivatives: Compounds with similar bromomethyl groups but different aromatic substitutions.

Uniqueness

4-[([1,1’-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane is unique due to its combination of biphenyl, bromomethyl, and dichlorophenyl groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and applications in various fields.

Properties

CAS No.

59365-30-9

Molecular Formula

C23H19BrCl2O3

Molecular Weight

494.2 g/mol

IUPAC Name

2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-[(4-phenylphenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C23H19BrCl2O3/c24-15-23(21-11-8-18(25)12-22(21)26)28-14-20(29-23)13-27-19-9-6-17(7-10-19)16-4-2-1-3-5-16/h1-12,20H,13-15H2

InChI Key

IJFQVWIAHXOHTM-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(O1)(CBr)C2=C(C=C(C=C2)Cl)Cl)COC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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